Cas no 70832-36-9 (Propyl N-Acetyl-β-D-glucosamine)

Propyl N-Acetyl-β-D-glucosamine is a glycoside derivative of N-acetylglucosamine (GlcNAc), featuring a propyl aglycone group. This compound is of interest in biochemical and pharmaceutical research due to its potential as a substrate or intermediate in enzymatic studies, particularly those involving glycosidases or glycosyltransferases. The propyl group enhances lipophilicity, which may improve membrane permeability compared to native GlcNAc. Its structural similarity to natural glycoconjugates makes it valuable for investigating carbohydrate-protein interactions, cell signaling, and metabolic pathways. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for analytical applications and mechanistic studies in glycobiology.
Propyl N-Acetyl-β-D-glucosamine structure
70832-36-9 structure
Product Name:Propyl N-Acetyl-β-D-glucosamine
CAS No:70832-36-9
MF:C11H21NO6
MW:263.28754401207
CID:975669
PubChem ID:18805105
Update Time:2025-10-19

Propyl N-Acetyl-β-D-glucosamine Chemical and Physical Properties

Names and Identifiers

    • propyl 2-acetamido-2-deoxy-beta-d-glucopyranoside
    • Propyl N-Acetyl-β-D-glucosamine
    • N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide
    • PROPYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE
    • Propyl 2-acetaMido-2-deoxy-β-D-glucopyranoside
    • Propyl N-Acetyl-β-D-
    • A-D-glucosamine
    • PROPYL 2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE
    • Propyl N-Acetyl-
    • DTXSID60596398
    • Propyl 2-acetamido-2-deoxy- beta -D-glucopyranoside
    • Propyl N-Acetyl-?-D-glucosamine
    • SCHEMBL16628272
    • AKOS002687844
    • W-203585
    • 70832-36-9
    • DB-256005
    • N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxytetrahydro-2H-pyran-3-yl)acetamide
    • Inchi: 1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
    • InChI Key: ZQKFRTNUONNUBH-ISUQUUIWSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)OCCC

Computed Properties

  • Exact Mass: 263.13700
  • Monoisotopic Mass: 263.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 528.0±50.0 °C at 760 mmHg
  • Flash Point: 273.1±30.1 °C
  • PSA: 108.25000
  • LogP: -1.25240
  • Vapor Pressure: 0.0±3.2 mmHg at 25°C

Propyl N-Acetyl-β-D-glucosamine Security Information

Propyl N-Acetyl-β-D-glucosamine Customs Data

  • HS CODE:29389090

Propyl N-Acetyl-β-D-glucosamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
BICL4258-100mg
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
70832-36-9 98% min
100mg
£231.00 2025-02-21
Apollo Scientific
BICL4258-250mg
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
70832-36-9 98% min
250mg
£462.00 2025-02-21
Apollo Scientific
BICL4258-500mg
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
70832-36-9 98% min
500mg
£789.00 2025-02-21
TRC
P832500-50mg
Propyl N-Acetyl-β-D-glucosamine
70832-36-9
50mg
$167.00 2023-05-17
TRC
P832500-500mg
Propyl N-Acetyl-β-D-glucosamine
70832-36-9
500mg
$1315.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1575816-1g
N-((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxytetrahydro-2H-pyran-3-yl)acetamide
70832-36-9 98%
1g
¥10201.00 2024-05-02
SHENG KE LU SI SHENG WU JI SHU
sc-286699-250mg
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside,
70832-36-9
250mg
¥3272.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286699A-500mg
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside,
70832-36-9
500mg
¥5378.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286699-250 mg
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside,
70832-36-9
250MG
¥3,272.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-286699A-500 mg
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside,
70832-36-9
500MG
¥5,378.00 2023-07-10

Propyl N-Acetyl-β-D-glucosamine Production Method

Additional information on Propyl N-Acetyl-β-D-glucosamine

Introduction to Propyl N-Acetyl-β-D-glucosamine (CAS No. 70832-36-9)

Propyl N-Acetyl-β-D-glucosamine, a compound with the chemical identifier CAS No. 70832-36-9, is a glycosaminoglycan derivative that has garnered significant attention in the field of biomedical research and pharmaceutical development. This compound, characterized by its unique structural properties, exhibits promising potential in various biological applications, particularly in the realm of carbohydrate chemistry and its derivatives.

The molecular structure of Propyl N-Acetyl-β-D-glucosamine consists of a glucose backbone modified with an acetyl group at the nitrogen position and a propyl substituent at the anomeric carbon. This configuration imparts distinct biochemical properties that make it a valuable candidate for investigating cellular interactions, enzyme inhibition, and drug delivery systems. The compound's ability to modulate glycosylation processes has been extensively studied, revealing its significance in maintaining cellular homeostasis and preventing pathological conditions.

Recent advancements in glycoscience have highlighted the role of Propyl N-Acetyl-β-D-glucosamine in regulating immune responses and inflammatory pathways. Research indicates that this compound can interact with specific glycosyltransferases, thereby influencing the synthesis of glycoproteins and glycolipids on cell surfaces. Such interactions are crucial for understanding the mechanisms underlying autoimmune diseases and infections, providing a potential therapeutic target for developing novel immunomodulatory agents.

In the context of drug development, Propyl N-Acetyl-β-D-glucosamine has been explored as a pharmacophore in designing molecules that can enhance drug bioavailability and reduce adverse effects. Its structural features allow for modifications that improve solubility and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists. Furthermore, preclinical studies have demonstrated its efficacy in reducing oxidative stress and protecting against neurodegenerative diseases, suggesting its therapeutic potential in neurological disorders.

The compound's role in carbohydrate-based therapies has also been underscored by its application in wound healing and tissue regeneration. Studies have shown that Propyl N-Acetyl-β-D-glucosamine can stimulate fibroblast proliferation and collagen production, accelerating the healing process of chronic wounds. Additionally, its anti-inflammatory properties contribute to reducing scar formation and improving tissue quality post-surgery.

From an industrial perspective, Propyl N-Acetyl-β-D-glucosamine is being integrated into biotechnological processes for producing bioactive carbohydrates. Its synthesis involves enzymatic pathways that are highly efficient and environmentally sustainable, aligning with global efforts to develop greener chemical processes. The scalability of its production has opened doors for commercial applications in nutraceuticals and cosmetic formulations, where glycosaminoglycan derivatives are highly valued for their health benefits.

The future research directions for Propyl N-Acetyl-β-D-glucosamine are multifaceted, encompassing both fundamental studies on its biochemical mechanisms and translational research aimed at clinical applications. Innovations in mass spectrometry and high-resolution imaging techniques have enabled researchers to delve deeper into its interactions with biological molecules, providing insights that could revolutionize therapeutic strategies.

In conclusion, Propyl N-Acetyl-β-D-glucosamine (CAS No. 70832-36-9) stands as a pivotal compound in biomedical research, offering a bridge between basic science and clinical practice. Its unique structural attributes and versatile biological activities position it as a cornerstone in the development of novel treatments for a wide range of diseases. As research continues to uncover its potential, this compound is poised to play an increasingly significant role in advancing healthcare solutions.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.